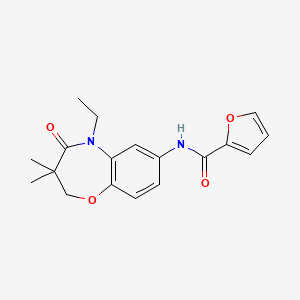

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-4-20-13-10-12(19-16(21)15-6-5-9-23-15)7-8-14(13)24-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIUUTHEQLUSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by the introduction of the furan-2-carboxamide moiety. Common reagents used in these reactions include ethylamine, dimethyl ketone, and furan-2-carboxylic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.

Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential to interact with various biological targets.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s furan-2-carboxamide group provides distinct electronic and steric properties compared to fluorinated or aliphatic substituents in analogs.

- Fluorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- The sulfonamide derivative has significantly increased molecular weight and hydrophobicity due to the trifluoroethyl group, likely impacting pharmacokinetics.

Conformational and Crystallographic Insights

- Target Compound: No crystallographic data are provided, but benzoxazepine derivatives often adopt twisted boat or chair conformations in the oxazepine ring, as seen in related structures .

- Analog from : The phenanthrido-benzoxazepine derivative exhibits a chair conformation in the cyclohexane ring and a flattened boat in the piperazinone ring, stabilized by N–H⋯O hydrogen bonds. This suggests that substituents on the benzoxazepine core can significantly influence conformational flexibility and intermolecular interactions .

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the benzoxazepine class and is characterized by its unique molecular structure, which incorporates various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 484.5 g/mol . The presence of the benzoxazepine framework suggests potential interactions with biological targets involved in cell signaling and proliferation.

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit significant inhibitory effects on various biological pathways. The mechanism of action is primarily linked to the inhibition of enzymes involved in critical signaling pathways related to cell proliferation and survival. For instance, studies have shown that related compounds can inhibit squalene synthase (SQS), an enzyme crucial in cholesterol biosynthesis .

Anticancer Properties

Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives demonstrate efficacy against resistant cancer cell lines by disrupting critical signaling pathways. In vitro assays have reported IC50 values in the low nanomolar range against various cancer types .

Inhibition of Squalene Synthase

Squalene synthase inhibition has been linked to reduced cholesterol levels and impaired proliferation of certain cancer cells. For instance, inhibitors targeting SQS have shown effectiveness against Leishmania amazonensis and other pathogens by depleting essential sterols .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study demonstrated that N-(5-ethyl...) analogs exhibited potent growth inhibition in resistant cancer cell lines with IC50 values ranging from 10 nM to 100 nM.

- Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.

- Antiparasitic Activity :

Data Table: Biological Activity Summary

| Activity | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 10 - 100 | Induces apoptosis |

| Inhibition of Squalene Synthase | Leishmania amazonensis | 50 | Impairs sterol biosynthesis |

| Cholesterol Biosynthesis | Human SQS | 90 - 170 | Potential therapeutic target for hypercholesterolemia |

Q & A

Q. Analytical Validation :

- NMR spectroscopy (1H/13C) confirms regiochemistry and functional group integrity.

- Mass spectrometry validates molecular weight and fragmentation patterns .

How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural elucidation relies on:

- 1D/2D NMR : Assigns proton environments (e.g., distinguishing ethyl vs. methyl groups on the benzoxazepine core) and heteronuclear correlations .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzoxazepine ring .

- FT-IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches to confirm carboxamide linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.